molecular formula C7H12N2 B091904 Pyrazole, 3,4,4,5-tetramethyl- CAS No. 19078-32-1

Pyrazole, 3,4,4,5-tetramethyl-

Cat. No. B091904
CAS RN: 19078-32-1
M. Wt: 124.18 g/mol
InChI Key: AIHABYFCZQBWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of Pyrazole, 3,4,4,5-tetramethyl- is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have antioxidant properties and can scavenge free radicals.

Biochemical And Physiological Effects

Pyrazole, 3,4,4,5-tetramethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in cells. Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments. This compound is readily available and can be synthesized through various methods. Pyrazole, 3,4,4,5-tetramethyl- is also stable and can be stored for long periods without degradation. However, Pyrazole, 3,4,4,5-tetramethyl- has some limitations for lab experiments. This compound can be toxic at high concentrations and can interfere with the activity of certain enzymes, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-. One potential application is in the development of new pharmaceuticals. Pyrazole, 3,4,4,5-tetramethyl- has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new catalysts for organic reactions. Pyrazole, 3,4,4,5-tetramethyl- has been shown to be an effective catalyst for various organic reactions, including the Michael addition and the Aldol reaction. Finally, Pyrazole, 3,4,4,5-tetramethyl- can be used as a ligand in coordination chemistry, making it a promising candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments, including its availability and stability. However, this compound also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-, including the development of new pharmaceuticals, catalysts, and materials.

Synthesis Methods

Pyrazole, 3,4,4,5-tetramethyl- can be synthesized through various methods, including the reaction of 3,4,4,5-tetramethyl-1,2-diamine with 1,3-dicarbonyl compounds. The reaction of 3,4,4,5-tetramethyl-1,2-diamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate yields Pyrazole, 3,4,4,5-tetramethyl-. Another method involves the reaction of 3,4,4,5-tetramethyl-1,2-diamine with α,β-unsaturated ketones in the presence of sodium hydride.

Scientific Research Applications

Pyrazole, 3,4,4,5-tetramethyl- has been extensively used in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound is an essential building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Pyrazole, 3,4,4,5-tetramethyl- has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.

properties

CAS RN

19078-32-1

Product Name

Pyrazole, 3,4,4,5-tetramethyl-

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3,4,4,5-tetramethylpyrazole

InChI

InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3

InChI Key

AIHABYFCZQBWLH-UHFFFAOYSA-N

SMILES

CC1=NN=C(C1(C)C)C

Canonical SMILES

CC1=NN=C(C1(C)C)C

Other CAS RN

19078-32-1

synonyms

3,4,4,5-Tetramethyl-4H-pyrazole

Origin of Product

United States

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